4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
1,2,4-Triazole derivatives are noted for their wide range of biological activities and applications in pharmaceutical chemistry. The core structure of triazole is versatile, allowing for various substitutions to enhance or modify its properties.
Synthesis Analysis
Synthesis of 1,2,4-triazole derivatives generally involves the cyclization of thiosemicarbazides under certain conditions. For example, a study by Ashry et al. (2006) describes the synthesis of a related compound through microwave irradiation, demonstrating the efficiency of such methods in producing triazole derivatives with good yields (Ashry et al., 2006).
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Schiff Bases : 4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is used in synthesizing Schiff bases containing the 1,2,4-triazole ring. These compounds exhibit cis/trans conformers in DMSO solution (Mobinikhaledi et al., 2010).
Regioselective Alkylation : It's employed in regioselective S-alkylation, demonstrating reactivity with benzyl chloride or allyl bromide under various conditions (Ashry et al., 2006).
Antimicrobial Activity : Derivatives synthesized from 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial activities (Purohit et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition : This compound shows promise as a corrosion inhibitor for mild steel in acidic environments, indicating protective film formation (Orhan et al., 2012).
Crystal and Molecular Structure Analysis
Structural Analysis : The crystal and molecular structures of derivatives have been extensively analyzed to understand their physical and chemical properties (Sarala et al., 2006).
Lipase and α-Glucosidase Inhibition : Some derivatives show inhibitory effects on lipase and α-glucosidase, indicating potential for therapeutic applications (Bekircan et al., 2015).
Biomedical Applications
Antimicrobial and Anticonvulsant Activity : Various derivatives demonstrate antimicrobial and anticonvulsant properties, broadening the scope of biomedical applications (Martin, 2020).
DNA Methylation Inhibition : Aminomethylation and cyanoethylation derivatives show potential as DNA methylation inhibitors, relevant in cancer research (Hakobyan et al., 2017).
Anti-inflammatory and Molluscicidal Agents : Fused and non-fused 1,2,4-triazoles with this compound exhibit anti-inflammatory and molluscicidal activities (El Shehry et al., 2010).
Anti-ulcer Activity : Derivatives have been evaluated for their potential anti-ulcer activity, showcasing therapeutic possibilities (Georgiyants et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(2-chlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-2-7-15-10(13-14-11(15)16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCUSSPUBSHCDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946519 | |
Record name | 5-(2-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
23714-54-7 | |
Record name | 5-(2-Chlorophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23714-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC305340 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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